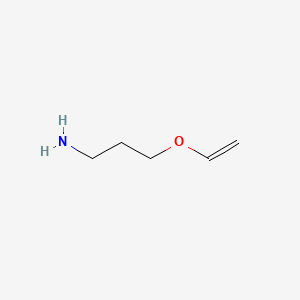

3-(Vinyloxy)propan-1-amine

描述

The exact mass of the compound 3-(Vinyloxy)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Vinyloxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Vinyloxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-ethenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-7-5-3-4-6/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVNTYZOJCDQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402720 | |

| Record name | Aminopropylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66415-55-2 | |

| Record name | 3-(Ethenyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66415-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066415552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopropylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(vinyloxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.161.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Vinyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 3-(vinyloxy)propan-1-amine. The information is tailored for professionals in the fields of chemical synthesis and drug development, with a focus on detailed experimental protocols, data presentation, and the exploration of relevant biological pathways.

Introduction

3-(Vinyloxy)propan-1-amine, also known as aminopropyl vinyl ether, is a bifunctional molecule incorporating a primary amine and a vinyl ether moiety.[1] This unique combination of reactive groups makes it a valuable building block in organic synthesis, polymer chemistry, and potentially in the development of novel therapeutic agents. The vinyl ether group can participate in various reactions, including polymerization and cycloadditions, while the primary amine allows for conjugation to other molecules of interest, such as peptides, proteins, or drug molecules. This guide will detail a practical synthetic route to this compound and provide a thorough analysis of its structural and spectroscopic properties. Furthermore, it will explore the potential biological significance of the vinyl ether functional group in the context of drug design and delivery.

Synthesis of 3-(Vinyloxy)propan-1-amine

A robust and accessible method for the synthesis of 3-(vinyloxy)propan-1-amine is the direct vinylation of 3-amino-1-propanol. This reaction can be efficiently carried out using calcium carbide as a safe and easy-to-handle in-situ source of acetylene. The reaction is typically performed in a polar aprotic solvent in the presence of a strong base.

Experimental Protocol: Vinylation of 3-Amino-1-propanol

Materials:

-

3-Amino-1-propanol

-

Calcium carbide (CaC₂)

-

Potassium hydroxide (KOH)

-

Potassium fluoride (KF)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 3-amino-1-propanol (1.0 mmol), crushed potassium hydroxide (1.1 mmol), and anhydrous potassium fluoride (1.0 mmol).

-

Add anhydrous dimethyl sulfoxide (1 mL) to the flask.

-

Carefully add granulated calcium carbide (2.0 mmol) to the reaction mixture.

-

Add deionized water (4.0 mmol) dropwise to the stirred mixture. An exothermic reaction will occur, and the temperature should be monitored.

-

Heat the reaction mixture to the desired temperature (optimization may be required, starting around 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding an excess of cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure 3-(vinyloxy)propan-1-amine.

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Calcium carbide reacts with water to produce flammable acetylene gas. Potassium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Characterization of 3-(Vinyloxy)propan-1-amine

The successful synthesis of 3-(vinyloxy)propan-1-amine can be confirmed through various spectroscopic techniques. The following tables summarize the expected physical and spectroscopic data for the compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| CAS Number | 66415-55-2 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 76 °C | [3] |

| Density | 0.89 g/mL at 25 °C | [3] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the vinyl and the aminopropyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.45 | dd | 1H | -O-CH=CH₂ |

| ~4.15 | dd | 1H | -O-CH=CH ₂(trans) |

| ~3.95 | dd | 1H | -O-CH=CH ₂(cis) |

| ~3.70 | t | 2H | -O-CH ₂-CH₂-CH₂-NH₂ |

| ~2.80 | t | 2H | -O-CH₂-CH₂-CH ₂-NH₂ |

| ~1.80 | quintet | 2H | -O-CH₂-CH ₂-CH₂-NH₂ |

| ~1.40 (variable) | br s | 2H | -NH₂ |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~151.8 | -O-C H=CH₂ |

| ~86.5 | -O-CH=C H₂ |

| ~68.0 | -O-C H₂-CH₂-CH₂-NH₂ |

| ~40.0 | -O-CH₂-CH₂-C H₂-NH₂ |

| ~32.0 | -O-CH₂-C H₂-CH₂-NH₂ |

3.2.3. FTIR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the amine and vinyl ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | =C-H stretching (vinyl) |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| 1640-1610 | Strong | C=C stretching (vinyl ether) |

| 1650-1580 | Medium | N-H bending (primary amine) |

| 1200-1050 | Strong | C-O-C stretching (ether) |

Biological Relevance and Potential Applications in Drug Development

While 3-(vinyloxy)propan-1-amine itself is not a known therapeutic agent, the vinyl ether moiety is of significant interest in medicinal chemistry and drug delivery.[4][5]

Vinyl Ethers as Prodrug Moieties and in Drug Delivery

The vinyl ether linkage is susceptible to hydrolysis under acidic conditions.[4] This property can be exploited in drug delivery systems to achieve pH-triggered release of a therapeutic agent in specific microenvironments, such as tumor tissues, which are often more acidic than healthy tissues.[4] Furthermore, the vinyl ether group can be used as a protecting group for hydroxyl functionalities in drug molecules, which can be cleaved under specific biological conditions to release the active drug.

Cytotoxic Potential of Vinyl Ether-Containing Compounds

Recent studies have explored the biological activity of novel cyanomethyl vinyl ether derivatives as potential anticancer agents.[6][7] These studies have shown that certain vinyl ether compounds exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[6][7]

Potential Signaling Pathway Involvement

The ability of some vinyl ether-containing compounds to interfere with microtubule dynamics suggests a potential interaction with the tubulin signaling pathway. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of tubulin polymerization by small molecules can lead to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for cytotoxic vinyl ether compounds targeting tubulin.

Conclusion

3-(Vinyloxy)propan-1-amine is a versatile chemical building block with potential applications in materials science and drug development. Its synthesis via the vinylation of 3-amino-1-propanol is a practical and scalable method. The well-defined spectroscopic signature of this compound allows for its unambiguous characterization. The presence of the vinyl ether functional group opens up possibilities for its use in pH-sensitive drug delivery systems and as a scaffold for the synthesis of novel bioactive molecules. Further investigation into the biological activities of derivatives of 3-(vinyloxy)propan-1-amine is warranted to fully explore its potential in the pharmaceutical sciences.

References

- 1. Norman Database System [norman-databases.org]

- 2. 3-(Vinyloxy)propan-1-amine | C5H11NO | CID 4386396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminopropyl vinyl ether | 66415-55-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives [frontiersin.org]

- 7. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Vinyloxy)propan-1-amine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-(vinyloxy)propan-1-amine (also known as aminopropyl vinyl ether). This bifunctional molecule, containing both a primary amine and a vinyl ether moiety, offers a versatile platform for a range of chemical transformations, making it a valuable building block in organic synthesis, polymer chemistry, and drug development.

Chemical and Physical Properties

3-(Vinyloxy)propan-1-amine is a colorless liquid with a chemical formula of C5H11NO.[1][2] It is characterized by the presence of a reactive vinyl ether group and a nucleophilic primary amine, which dictate its chemical behavior. Proper handling and storage in a cool, dry, and dark place (2-8°C) are recommended to ensure its stability.

Table 1: Chemical and Physical Properties of 3-(Vinyloxy)propan-1-amine

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO | [1][3] |

| Molecular Weight | 101.15 g/mol | [1][3] |

| CAS Number | 66415-55-2 | [3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 76 °C (at 760 mmHg) | [1] |

| Density | 0.89 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.445 | [1] |

| Purity | Typically ≥95% | |

| Solubility | Good solubility in organic solvents | [1] |

Spectral Data for Characterization

The structural identity and purity of 3-(vinyloxy)propan-1-amine are typically confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 6.4-6.6 ppm for the -O-CH= and 4.0-4.2 ppm for the =CH₂), the propyl chain protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the vinyl carbons (around 151 ppm for -O-CH= and 87 ppm for =CH₂), the carbons of the propyl chain, and the carbon adjacent to the nitrogen.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the vinyl group (around 3100 cm⁻¹), C=C stretching of the vinyl group (around 1620 cm⁻¹), and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 101, confirming the molecular weight of the compound.

Chemical Reactivity

The reactivity of 3-(vinyloxy)propan-1-amine is governed by the interplay of its two functional groups: the vinyl ether and the primary amine. This dual functionality allows for a diverse range of chemical transformations.

Reactivity of the Vinyl Ether Group

The vinyl ether moiety is an electron-rich double bond, making it susceptible to electrophilic attack.

-

Cationic Polymerization: A key reaction of vinyl ethers is their ability to undergo cationic polymerization to form poly(vinyl ether)s. This process is typically initiated by Lewis acids or protonic acids. The resulting polymers have applications in coatings, adhesives, and sealants.[1]

-

Hydrolysis: The vinyl ether group is sensitive to acidic conditions and can be hydrolyzed to an aldehyde (propanal) and 3-aminopropanol. This reaction proceeds via a hemiacetal intermediate.

-

Addition Reactions: The electron-rich double bond can participate in various addition reactions, such as the addition of alcohols to form acetals or the addition of halogens.

Reactivity of the Primary Amine Group

The primary amine group is a good nucleophile and a base, allowing it to participate in a variety of common amine reactions.

-

Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction can be used to protect the amine functionality or to introduce new functional groups.

-

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. [5]Reductive amination offers a more controlled method for synthesizing higher-order amines. [5]

-

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is reversible and is often a key step in the synthesis of more complex molecules.

Diagram 2. Schiff Base Formation from 3-(Vinyloxy)propan-1-amine.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and key reactions of 3-(vinyloxy)propan-1-amine. These are general procedures and may require optimization for specific applications.

Synthesis of 3-(Vinyloxy)propan-1-amine

A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene under basic conditions.

Illustrative Protocol: Vinylation of 3-Aminopropanol

-

Apparatus: A pressure-rated reactor equipped with a stirrer, a gas inlet, a thermocouple, and a pressure gauge is required.

-

Reagents: 3-Aminopropanol, a strong base (e.g., potassium hydroxide), and acetylene gas.

-

Procedure: a. Charge the reactor with 3-aminopropanol and the basic catalyst. b. Purge the reactor with an inert gas (e.g., nitrogen). c. Introduce acetylene gas into the reactor, maintaining a specific pressure and temperature. d. The reaction mixture is stirred until the consumption of acetylene ceases. e. After the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented. f. The crude product is then purified.

Diagram 3. Experimental Workflow for the Synthesis of 3-(Vinyloxy)propan-1-amine.

Purification

The primary method for purifying 3-(vinyloxy)propan-1-amine is fractional distillation under reduced pressure to prevent polymerization at high temperatures.

Illustrative Protocol: Fractional Distillation

-

Apparatus: A standard fractional distillation setup with a vacuum source, a fractionating column, a condenser, and receiving flasks.

-

Procedure: a. The crude reaction mixture is transferred to the distillation flask. b. The system is evacuated to the desired pressure. c. The flask is heated gently in a heating mantle. d. Fractions are collected at the appropriate boiling point and pressure. The main fraction containing 3-(vinyloxy)propan-1-amine is collected.

Representative Reaction: N-Acetylation

This protocol illustrates the protection of the amine group via acylation.

Illustrative Protocol: Synthesis of N-(3-(vinyloxy)propyl)acetamide

-

Reagents: 3-(Vinyloxy)propan-1-amine, acetic anhydride, a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure: a. Dissolve 3-(vinyloxy)propan-1-amine and triethylamine in dichloromethane in a round-bottom flask. b. Cool the mixture in an ice bath. c. Slowly add acetic anhydride to the cooled solution with stirring. d. Allow the reaction to warm to room temperature and stir for several hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. h. The product can be further purified by column chromatography if necessary.

Applications in Drug Development and Research

The unique bifunctional nature of 3-(vinyloxy)propan-1-amine makes it a valuable intermediate in the synthesis of a variety of target molecules in drug discovery and materials science.

-

Drug Delivery: The polymerizable vinyl ether group can be used to create biocompatible polymers for drug encapsulation and controlled release systems. The amine group can be used for conjugating drugs or targeting moieties.

-

Synthesis of Heterocycles: The amine and vinyl ether functionalities can be utilized in intramolecular cyclization reactions to construct various nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

-

Surface Modification: The reactive nature of 3-(vinyloxy)propan-1-amine allows for its use in modifying the surfaces of materials to improve biocompatibility, introduce specific functionalities, or enhance adhesion.

Safety Information

3-(Vinyloxy)propan-1-amine is classified as a flammable liquid and is harmful if swallowed. [4]It can cause severe skin burns and eye damage. [4]Therefore, it is essential to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

This guide provides a foundational understanding of the chemical properties and reactivity of 3-(vinyloxy)propan-1-amine. For specific applications, further research and experimental validation are recommended.

References

An In-depth Technical Guide to 3-(Vinyloxy)propan-1-amine (CAS Number: 66415-55-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number provided in the topic, 26996-12-3, is not associated with 3-(Vinyloxy)propan-1-amine in publicly available chemical databases. This technical guide pertains to 3-(Vinyloxy)propan-1-amine, for which the correct and consistently referenced CAS number is 66415-55-2 .

Introduction

3-(Vinyloxy)propan-1-amine, also known as aminopropyl vinyl ether, is a bifunctional organic compound featuring both a primary amine and a vinyl ether functional group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis and polymer chemistry. Its colorless liquid form and reactivity have led to its use in the development of specialty polymers, coatings, and adhesives. While direct applications in drug development are not extensively documented, its role as a monomer presents potential for the synthesis of functional polymers with applications in biomedicine, such as drug delivery systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Vinyloxy)propan-1-amine, with a focus on its relevance to the scientific and drug development communities.

Chemical and Physical Properties

The physicochemical properties of 3-(Vinyloxy)propan-1-amine are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 66415-55-2 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 76 °C (lit.) | [2] |

| Density | 0.89 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.445 (lit.) | [2] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under inert gas, protected from light | |

| InChI Key | JPVNTYZOJCDQBK-UHFFFAOYSA-N | [1] |

| SMILES | C=COCCCN | [1] |

Safety and Handling

3-(Vinyloxy)propan-1-amine is a flammable and corrosive compound that requires careful handling in a laboratory setting. The following table summarizes its key safety information.

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H226: Flammable liquid and vapor | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H302: Harmful if swallowed | ❗ | P264: Wash skin thoroughly after handling. |

| H314: Causes severe skin burns and eye damage | corrosive | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H317: May cause an allergic skin reaction | ❗ | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. |

| H318: Causes serious eye damage | corrosive | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of 3-(Vinyloxy)propan-1-amine

The primary method for synthesizing 3-(Vinyloxy)propan-1-amine is through the vinylation of 3-amino-1-propanol. This reaction involves the addition of an acetylene group across the hydroxyl functionality of the amino alcohol. While specific patented processes may vary, a general and environmentally conscious approach involves the use of calcium carbide as an acetylene source.

Experimental Protocol: Vinylation of 3-amino-1-propanol

This protocol is a generalized procedure based on modern vinylation techniques. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

3-amino-1-propanol

-

Calcium carbide (CaC₂)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Hexane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Pressure-rated reaction vessel with a magnetic stirrer

-

Heating mantle with temperature control

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a pressure-rated reaction vessel, combine 3-amino-1-propanol, a catalytic amount of potassium tert-butoxide, and dimethyl sulfoxide (DMSO) as the solvent.

-

Add a stoichiometric amount of calcium carbide to the mixture.

-

Carefully add a controlled amount of water to initiate the in-situ generation of acetylene from calcium carbide.

-

Seal the reaction vessel and heat the mixture to a temperature between 100-130°C with vigorous stirring. The reaction progress should be monitored by an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product from the reaction mixture using hexane. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic extracts and wash with water to remove any remaining DMSO and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 3-(Vinyloxy)propan-1-amine.

-

The crude product can be further purified by vacuum distillation.

Applications

The bifunctional nature of 3-(Vinyloxy)propan-1-amine makes it a valuable monomer in polymer synthesis. The vinyl ether group can undergo polymerization, while the primary amine group can be used for cross-linking or further functionalization.

Polymer Synthesis

3-(Vinyloxy)propan-1-amine is used as a monomer or co-monomer in the production of specialty polymers. These polymers find applications in:

-

Coatings: The incorporation of this monomer can improve the adhesion, flexibility, and durability of coatings.

-

Adhesives and Sealants: The amine functionality allows for strong interactions with various substrates, enhancing adhesive properties. The vinyl ether group provides a site for curing and cross-linking.

-

Specialty Resins: It is used in the formulation of resins with specific properties, such as improved thermal stability or chemical resistance.

Potential in Drug Development and Biomedical Applications

While 3-(Vinyloxy)propan-1-amine itself is not known to possess direct pharmacological activity, its utility as a monomer extends to the synthesis of polymers with potential biomedical applications, particularly in drug delivery.

Polymers containing tertiary amine groups are known to be pH-responsive. In acidic environments, such as those found in tumor microenvironments or within endosomes of cells, the amine groups become protonated. This protonation can lead to a change in the polymer's conformation, causing swelling or disassembly of a nanoparticle drug carrier, thereby triggering the release of an encapsulated therapeutic agent.

The synthesis of such pH-responsive polymers for drug delivery could involve the polymerization of 3-(Vinyloxy)propan-1-amine, followed by the modification of the primary amine to a tertiary amine, or its use as a co-monomer with other functional monomers. The resulting polymer could be designed to self-assemble into nanoparticles (micelles or polymersomes) that can encapsulate hydrophobic drugs.

Conclusion

3-(Vinyloxy)propan-1-amine (CAS: 66415-55-2) is a valuable bifunctional monomer with established applications in the fields of polymer chemistry for coatings, adhesives, and specialty resins. For researchers in drug development, the primary interest in this compound lies in its potential as a building block for creating advanced, functional polymers. The presence of the amine group allows for the design of pH-responsive materials, which are of significant interest for targeted drug delivery systems. Further research into the polymerization of 3-(Vinyloxy)propan-1-amine and the biological evaluation of the resulting polymers could open up new avenues for its application in the biomedical field. This technical guide provides the foundational information necessary for researchers to safely handle and utilize this versatile compound in their research endeavors.

References

Spectroscopic Analysis of 3-(Vinyloxy)propan-1-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 3-(vinyloxy)propan-1-amine (CAS No. 66415-55-2). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and known chemical shift and fragmentation patterns for its constituent functional groups. Detailed, standardized experimental protocols for obtaining these spectra are also provided for researchers in drug development and chemical synthesis.

Introduction

3-(Vinyloxy)propan-1-amine is a bifunctional molecule incorporating a primary amine and a vinyl ether. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of polymers, coatings, and as an intermediate for pharmaceutical and agrochemical compounds. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural verification. This guide aims to provide researchers and scientists with a detailed reference for the predicted spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(vinyloxy)propan-1-amine. These predictions are derived from the analysis of its chemical structure (CH₂=CHOCH₂CH₂CH₂NH₂) and typical spectroscopic values for vinyl ethers and aliphatic primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the vinyl, propyl chain, and amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.45 | dd | 1H | =CH-O |

| ~ 4.20 | dd | 1H | =CH₂ (trans to -OR) |

| ~ 4.00 | dd | 1H | =CH₂ (cis to -OR) |

| ~ 3.70 | t | 2H | -O-CH₂- |

| ~ 2.80 | t | 2H | -CH₂-NH₂ |

| ~ 1.80 | p | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.40 (broad) | s | 2H | -NH₂ |

Multiplicity: s = singlet, t = triplet, p = pentet, dd = doublet of doublets

¹³C NMR (Carbon-13 NMR): The predicted proton-decoupled ¹³C NMR spectrum would show five signals corresponding to the five unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 151.8 | =CH-O |

| ~ 86.5 | =CH₂ |

| ~ 66.5 | -O-CH₂- |

| ~ 40.0 | -CH₂-NH₂ |

| ~ 32.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The predicted major absorption bands in the IR spectrum are characteristic of the primary amine and vinyl ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3380 - 3250 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Vinylic (=C-H) |

| 2960 - 2850 | Strong | C-H stretch | Aliphatic (-CH₂-) |

| 1640 - 1610 | Strong | C=C stretch | Alkene (Vinyl) |

| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1200 - 1050 | Strong | C-O-C stretch | Ether |

| 910 - 665 | Medium, broad | N-H wag | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

The predicted electron ionization mass spectrum would be governed by the nitrogen rule and characteristic fragmentation patterns of ethers and amines.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₅H₁₀NO]⁺ | [M-H]⁺ |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of •CH₂NH₂) |

| 58 | [C₃H₈N]⁺ | α-cleavage (loss of •OCH=CH₂) |

| 43 | [C₂H₅N]⁺˙ | Cleavage of propyl chain |

| 30 | [CH₄N]⁺ | Base Peak; α-cleavage (loss of •CH₂(CH₂)₂OCH=CH₂) |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of liquid samples like 3-(vinyloxy)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the neat liquid sample, 3-(vinyloxy)propan-1-amine, in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (d1) of 1-2 seconds between scans.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Place one drop of 3-(vinyloxy)propan-1-amine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Ensure no air bubbles are trapped between the plates.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct insertion with a probe for a volatile liquid or through the injection port of a Gas Chromatography (GC-MS) system for separation and analysis.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment, forming a molecular ion (M⁺˙) and various fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-(vinyloxy)propan-1-amine.

Caption: General workflow for spectroscopic analysis.

The Bifunctional Reactivity of 3-(Vinyloxy)propan-1-amine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Vinyloxy)propan-1-amine is a versatile bifunctional molecule possessing both a primary amine and a vinyl ether moiety. This unique structural combination allows for orthogonal reactivity, making it a valuable building block in organic synthesis, polymer chemistry, and materials science. The nucleophilic primary amine readily participates in reactions such as acylation, alkylation, and Michael additions, while the electron-rich vinyl ether group is susceptible to electrophilic attack and is a prime candidate for cationic polymerization. This guide provides an in-depth exploration of its distinct reactivity, supported by structured data, representative experimental protocols, and visualizations of key chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 3-(vinyloxy)propan-1-amine is provided below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 66415-55-2 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| IUPAC Name | 3-(ethenyloxy)propan-1-amine | [1] |

| Boiling Point | 76 °C (at 760 mmHg) | Vendor Data |

| Density | 0.89 g/mL (at 25 °C) | Vendor Data |

| Refractive Index (n20/D) | 1.445 | Vendor Data |

| InChI Key | JPVNTYZOJCDQBK-UHFFFAOYSA-N | [1] |

| SMILES | C=COCCCN | [1] |

Reactivity of the Primary Amine Group

The primary amine group in 3-(vinyloxy)propan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilicity. This allows it to readily react with a wide range of electrophiles.

Nucleophilic Reactions

The amine functionality serves as a potent nucleophile in several key organic reactions:

-

N-Acylation: It reacts vigorously with acyl chlorides and acid anhydrides to form stable N-substituted amides. This is a common strategy for protecting the amine group or for synthesizing amide-containing target molecules.

-

N-Alkylation: The amine can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts, due to the increased nucleophilicity of the alkylated products.[2]

-

Epoxide Ring-Opening: The amine attacks the electrophilic carbon of an epoxide ring, leading to its opening and the formation of β-amino alcohols.[3][4] This reaction is highly efficient and typically occurs at the least sterically hindered carbon of the epoxide.[4]

-

Aza-Michael Addition: As a competent Michael donor, the amine can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the aza-Michael addition.[5] This is a powerful carbon-nitrogen bond-forming reaction.

References

- 1. 3-(Vinyloxy)propan-1-amine | C5H11NO | CID 4386396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 4. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Bifunctional Roles of Vinyl Ether and Amine Groups in 3-(Vinyloxy)propan-1-amine

Abstract: 3-(Vinyloxy)propan-1-amine is a versatile bifunctional monomer distinguished by the presence of both a highly reactive vinyl ether group and a nucleophilic primary amine group within the same structure. This unique combination makes it a valuable building block in polymer chemistry, materials science, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the distinct and synergistic roles of these two functional groups. It covers the molecule's physicochemical properties, the specific reactivity of each group, and their combined utility in various applications. Detailed experimental protocols for synthesis, characterization, and polymerization are presented, alongside critical safety and handling information, to support its application by researchers, scientists, and drug development professionals.

Introduction

In the field of organic synthesis and polymer science, monomers possessing multiple, chemically distinct functional groups are of paramount importance.[1][2] These bifunctional molecules serve as foundational platforms for constructing complex macromolecular architectures and advanced materials with tailored properties.[1][3] 3-(Vinyloxy)propan-1-amine, also known as aminopropyl vinyl ether, exemplifies such a molecule by integrating an electron-rich vinyl ether and a primary amine.[4]

The vinyl ether group is renowned for its susceptibility to cationic polymerization and its utility as a protective group for alcohols, which is stable under basic conditions but labile in acidic environments.[5][6] Concurrently, the primary amine group offers a site for a wide array of chemical transformations, including acylation, alkylation, and imine formation, and plays a critical role in modulating the physicochemical properties of drug molecules, such as solubility and bioavailability.[7]

This guide aims to dissect the chemical behavior of 3-(Vinyloxy)propan-1-amine, focusing on the individual and cooperative functionalities of its vinyl ether and amine moieties. By providing structured data, detailed experimental methodologies, and logical diagrams, this document serves as a comprehensive resource for professionals leveraging this molecule in advanced synthesis and material design.

Physicochemical and Spectral Data

A clear understanding of the physical and spectral properties of 3-(Vinyloxy)propan-1-amine is essential for its effective use in experimental settings. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of 3-(Vinyloxy)propan-1-amine

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-(Ethenyloxy)propan-1-amine | [8] |

| CAS Number | 66415-55-2 | [8][9] |

| Molecular Formula | C₅H₁₁NO | [4][8] |

| Molecular Weight | 101.15 g/mol | [8][9] |

| Physical Form | Colorless Liquid | [4][9] |

| Boiling Point | 76 °C (at 760 mmHg) | [4][10] |

| Density | 0.89 g/mL (at 25 °C) | [4][10] |

| Refractive Index (n20/D) | 1.445 |[4] |

Table 2: Characteristic Spectral Data for 3-(Vinyloxy)propan-1-amine

| Spectroscopy | Characteristic Peaks / Shifts | Reference(s) |

|---|---|---|

| FT-IR (Neat) | Strong C=O stretch (from EGDMA/MAA) at 1716 cm⁻¹, C-H stretch at 2950 cm⁻¹. The presence of the amine group is confirmed by the disappearance of the primary amine absorption peak at 1649.0 cm⁻¹ upon protection. | [8] |

| ¹H NMR | Data available on PubChem, provided by Sigma-Aldrich Co. LLC. | [8] |

| ¹³C NMR | Data available on PubChem, provided by Sigma-Aldrich Co. LLC. |[8] |

The Role of the Vinyl Ether Group

The vinyl ether moiety (CH₂=CHO-R) is an electron-rich olefin, a characteristic that dictates its reactivity. The oxygen atom's lone pairs delocalize into the π-system of the double bond, making it highly susceptible to electrophilic attack and a prime candidate for specific types of polymerization and synthetic transformations.

Cationic Polymerization

Vinyl ethers are classic monomers for cationic polymerization.[11] The high reactivity of the propagating carbocation species, however, often leads to challenges in controlling the polymerization, such as undesirable chain transfer reactions.[11][12] Modern protocols have been developed to achieve "living" or controlled polymerization, enabling the synthesis of well-defined poly(vinyl ether)s with predictable molecular weights and low dispersity.[13][14][15]

The general mechanism involves three key stages:

-

Initiation: An initiator (e.g., a Lewis acid with a proton source) generates a carbocation from the vinyl ether monomer.

-

Propagation: The carbocationic chain end adds sequentially to monomer units.

-

Termination/Chain Transfer: The reaction is concluded by a termination event or the transfer of the active site to another molecule (monomer, solvent, or impurity).

Caption: Workflow of cationic polymerization of a vinyl ether.

Protecting Group in Organic Synthesis

The vinyl ether functionality can serve as an effective protecting group for alcohols.[16] This strategy leverages the group's high stability under basic and organometallic conditions and its facile cleavage under mild acidic conditions.[5][6][16] The protection proceeds via an acid-catalyzed addition of an alcohol to the vinyl ether, forming an acetal that masks the hydroxyl group's reactivity.[16] Deprotection is the reverse hydrolytic process.[16]

Caption: Logical flow of alcohol protection using a vinyl ether.

The Role of the Primary Amine Group

The primary amine (-NH₂) in 3-(vinyloxy)propan-1-amine is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Basicity and Nucleophilicity

As a Lewis base, the amine group readily accepts a proton from acids to form a water-soluble ammonium salt. This property is fundamental in drug development for enhancing the solubility and formulation of amine-containing active pharmaceutical ingredients (APIs).[7] As a nucleophile, the amine attacks electron-deficient centers, enabling a wide range of covalent bond-forming reactions.

Key Chemical Transformations

The primary amine is a hub for numerous synthetic transformations, allowing for the molecule's elaboration into more complex structures. Key reactions include:

-

Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines after reduction of the intermediate imine.

-

Imine Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases).

Caption: Key reaction pathways for the primary amine group.

Implications in Drug Development

Amine groups are prevalent in over 85% of pharmaceuticals.[17] Their ability to be protonated at physiological pH allows them to form ionic bonds with biological targets like enzymes and receptors. The N-H bonds can act as hydrogen bond donors, further strengthening drug-target interactions. However, primary amines can also be liabilities, prone to metabolic processes like N-acetylation or oxidation, which can be a consideration in prodrug design.[18][19] The amine in 3-(vinyloxy)propan-1-amine provides a handle for conjugating this molecule to other APIs or biomolecules.

Synergistic Functionality and Applications

The true value of 3-(vinyloxy)propan-1-amine lies in the interplay between its two functional groups. This bifunctionality allows it to act as a versatile linker and monomer in creating advanced materials.[10]

-

Functional Polymers: The vinyl ether group can be polymerized to form a polymer backbone, while the pendant aminopropyl groups remain available for post-polymerization modification. This allows for the creation of materials that can be cross-linked, grafted with other molecules, or used to chelate metal ions.

-

Adhesives and Coatings: The dual functionality is valuable in formulations for adhesives, sealants, and coatings.[10] The vinyl ether can participate in curing reactions, while the amine group can improve adhesion to substrates through hydrogen bonding and polar interactions.

-

Bioconjugation: The amine group can be used to attach the molecule to proteins or peptides, while the vinyl ether remains available for subsequent "click" chemistry-type reactions or polymerization, enabling the creation of novel hydrogels or drug delivery systems.

Experimental Protocols

Synthesis of 3-(Vinyloxy)propan-1-amine

While several synthetic routes exist, a common laboratory-scale approach involves the vinylation of 3-amino-1-propanol. An alternative is the reaction of 3-chloropropan-1-ol with acetylene followed by amination. A generalized protocol for the vinylation of an alcohol using calcium carbide is described below.

Protocol: Vinylation of an Alcohol (General) [20]

-

To a sealed reaction vessel, add the starting alcohol (e.g., 3-amino-1-propanol, with the amine group potentially protected) (1.0 mmol), potassium hydroxide (KOH) (1.25 mmol), and calcium carbide (CaC₂) (2.0 mmol).

-

Add a high-boiling polar aprotic solvent such as DMSO (1.5 mL).

-

Seal the vessel and stir the mixture vigorously at an elevated temperature (e.g., 130 °C) for 3-4 hours.

-

Monitor the reaction progress using TLC or GC-MS.

-

After cooling to room temperature, extract the product into a suitable organic solvent (e.g., hexane or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography on silica gel that has been neutralized with triethylamine to prevent decomposition of the vinyl ether.[20]

Protocol: Cationic Polymerization of a Functional Vinyl Ether

This protocol provides a general method for the controlled cationic polymerization of a vinyl ether, which must be adapted based on the specific initiator system and desired polymer characteristics.[11][12]

Materials:

-

Vinyl ether monomer (e.g., 3-(vinyloxy)propan-1-amine, with amine protected)

-

Initiator system (e.g., trifluoromethyl sulfonate catalyst)[12]

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Quenching agent (e.g., pre-chilled methanol)

Procedure:

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and monomers should be distilled from appropriate drying agents.

-

In a Schlenk flask under an inert atmosphere, dissolve the initiator in the chosen anhydrous solvent.

-

Cool the initiator solution to the desired reaction temperature (often between -78 °C and 0 °C to suppress side reactions).[11]

-

Slowly add the vinyl ether monomer to the stirred initiator solution via syringe.

-

Allow the reaction to proceed for the desired time, monitoring the conversion if possible (e.g., by taking aliquots for ¹H NMR analysis).

-

Terminate the polymerization by adding the quenching agent (e.g., methanol).

-

Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane or methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer using GPC (for molecular weight and dispersity), NMR, and DSC (for thermal properties).

Safety and Handling

3-(Vinyloxy)propan-1-amine is a hazardous chemical and must be handled with appropriate safety precautions.[21]

Table 3: GHS Hazard Information

| Hazard Class | Statement | H-Code |

|---|---|---|

| Flammable Liquid | Flammable liquid and vapour | H226 |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Corrosion | Causes severe skin burns and eye damage | H314 |

| Skin Sensitization | May cause an allergic skin reaction | H317 |

| Eye Damage | Causes serious eye damage | H318 |

(Data sourced from reference[22])

Handling Recommendations:

-

Handle only in a well-ventilated area or a chemical fume hood.[21]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][23]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4]

-

Store in a tightly sealed container in a cool, dry, and dark place, typically refrigerated at 2-8°C.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[21]

Conclusion

3-(Vinyloxy)propan-1-amine is a potent chemical intermediate whose value is derived from the orthogonal reactivity of its vinyl ether and primary amine functional groups. The vinyl ether provides a pathway to polymerization and acid-labile constructions, while the amine offers a robust handle for nucleophilic reactions, bioconjugation, and tuning of physicochemical properties. This dual nature allows for the synthesis of complex, functional materials and molecules that are relevant across diverse fields, from industrial coatings to advanced drug delivery systems. A thorough understanding of the distinct chemistry of each functional group, as detailed in this guide, is crucial for unlocking the full synthetic potential of this versatile building block.

References

- 1. fiveable.me [fiveable.me]

- 2. What is meant by bifunctional and trifunctional polymers? - askIITians [askiitians.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. 3-(Vinyloxy)propan-1-amine | C5H11NO | CID 4386396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Vinyloxy)propan-1-amine | 66415-55-2 [sigmaaldrich.com]

- 10. 3-(Vinyloxy)propan-1-amine [myskinrecipes.com]

- 11. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. rsc.org [rsc.org]

- 21. fishersci.com [fishersci.com]

- 22. chemical-label.com [chemical-label.com]

- 23. multimedia.3m.com [multimedia.3m.com]

The Versatile Role of 3-(Vinyloxy)propan-1-amine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 3-(Vinyloxy)propan-1-amine

3-(Vinyloxy)propan-1-amine, a bifunctional molecule featuring both a primary amine and a vinyl ether moiety, is emerging as a versatile building block in organic synthesis. Its unique combination of reactive sites allows for its participation in a diverse array of chemical transformations, leading to the construction of complex molecular architectures, including valuable nitrogen-containing heterocycles and functionalized polymers. This technical guide consolidates the current understanding of its applications, providing detailed experimental insights and quantitative data for synthetic chemists.

Core Properties and Reactivity

3-(Vinyloxy)propan-1-amine, also known as aminopropyl vinyl ether (APVE), is a colorless liquid with the chemical formula C₅H₁₁NO.[1][2] Its reactivity is characterized by the nucleophilic nature of the primary amine and the susceptibility of the electron-rich vinyl ether to electrophilic attack and participation in cycloaddition reactions. This dual functionality makes it a valuable intermediate in the synthesis of a variety of organic compounds.[1]

Table 1: Physicochemical Properties of 3-(Vinyloxy)propan-1-amine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Boiling Point | 76 °C (lit.) | [1] |

| Density | 0.89 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.445 (lit.) | [1] |

Applications in Polymer Chemistry and Materials Science

A significant application of 3-(vinyloxy)propan-1-amine lies in the field of polymer chemistry. Its ability to undergo polymerization and act as a crosslinking agent has been harnessed in the development of specialty polymers, coatings, adhesives, and sealants.[1]

One notable example is its use in the synthesis of copolymers such as poly[(tert-butyl acrylate)-co-(3-aminopropyl vinyl ether)]. These copolymers can be further modified through polymer-analogous reactions to introduce radically polymerizable groups, leading to the formation of crosslinkable poly(acrylic acid)s.

Furthermore, 3-(vinyloxy)propan-1-amine has been employed in the preparation of room-temperature-vulcanizable (RTV) silicone rubbers. These materials have been utilized for the immobilization of enzymes, such as lipase, highlighting the biocompatibility and functional versatility of the resulting polymers.

Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. The bifunctional nature of 3-(vinyloxy)propan-1-amine makes it an attractive precursor for the synthesis of such ring systems.

Hetero-Diels-Alder Reactions

The vinyl ether moiety of 3-(vinyloxy)propan-1-amine can participate as a dienophile in hetero-Diels-Alder reactions, a powerful tool for the synthesis of six-membered heterocycles. A documented application involves the reaction of aminopropyl vinyl ether with an azalactone-functionalized polystyrene resin. This reaction proceeds via a [4+2] cycloaddition, demonstrating the utility of the vinyl ether component in forming new heterocyclic rings. While specific details for small molecule synthesis are emerging, this example underscores the potential of 3-(vinyloxy)propan-1-amine in constructing complex molecular frameworks.

Functionalization and Derivatization

The primary amine group of 3-(vinyloxy)propan-1-amine can be readily functionalized, providing a handle to modulate its reactivity and introduce additional molecular complexity.

Acylation Reactions

A straightforward and important transformation is the acylation of the primary amine. For instance, the reaction of 3-(vinyloxy)propan-1-amine with trichloroacetyl chloride in the presence of a base like triethylamine yields 3-vinyloxypropyl trichloroacetamide. This transformation is crucial as the resulting amide can exhibit different reactivity profiles compared to the free amine, potentially enabling a wider range of synthetic applications.

Experimental Protocols

Synthesis of 3-Vinyloxypropyl Trichloroacetamide

Procedure:

-

A solution of 3-(vinyloxy)propan-1-amine (10.1 g, 0.1 mol) and triethylamine (17 mL) in 250 mL of tetrahydrofuran (THF) is prepared.

-

To this solution, trichloroacetyl chloride (11.2 mL, 0.1 mol) is added.

-

The reaction mixture is stirred, leading to the formation of a brown solid.

-

The solid is purified by dissolving it in THF and passing it through a silica gel column.

-

After removal of the THF under vacuum at room temperature, a yellowish viscous liquid is obtained.

-

The yield of the final product, 3-vinyloxypropyl trichloroacetamide, is 12.8 g.

Logical Workflow for Synthetic Applications

The following diagram illustrates the key synthetic pathways involving 3-(vinyloxy)propan-1-amine.

Caption: Synthetic pathways of 3-(Vinyloxy)propan-1-amine.

Future Outlook

The exploration of 3-(vinyloxy)propan-1-amine in organic synthesis is an active area of research. Its potential in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is particularly promising for the efficient construction of diverse chemical libraries for drug discovery. Further investigation into its role in asymmetric catalysis and the synthesis of natural products is warranted and expected to unveil novel synthetic methodologies. The accessibility of both the amine and vinyl ether functionalities for sequential or one-pot transformations makes 3-(vinyloxy)propan-1-amine a highly valuable and versatile tool for the modern synthetic chemist.

References

An In-depth Technical Guide to 3-(Vinyloxy)propan-1-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-(vinyloxy)propan-1-amine, a bifunctional molecule incorporating both a vinyl ether and a primary amine group. Due to a lack of specific historical documentation detailing its initial synthesis, this guide situates its discovery within the broader context of the development of vinyl ether chemistry, particularly the pioneering work of Walter Reppe. This document outlines the plausible synthetic routes, detailed experimental protocols, and key physicochemical properties of the compound. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

3-(Vinyloxy)propan-1-amine, also known as 3-(ethenyloxy)propan-1-amine or aminopropyl vinyl ether, is a chemical compound with the formula C₅H₁₁NO. Its structure features a reactive vinyl ether moiety and a nucleophilic primary amine, making it a valuable building block in organic synthesis, polymer chemistry, and materials science. The vinyl ether group can undergo polymerization and various addition reactions, while the primary amine allows for a wide range of functionalization, including amidation, alkylation, and salt formation. The specific historical details of the discovery of 3-(vinyloxy)propan-1-amine are not well-documented in publicly available literature. However, its synthesis falls under the well-established field of vinyl ether chemistry, which was significantly advanced by the work of Walter Reppe at BASF in the 1920s and 1930s.

Historical Context: The Rise of Reppe Chemistry

The industrial-scale synthesis of vinyl ethers became feasible through the work of Walter Reppe, who developed methods for the safe handling of acetylene under pressure. "Reppe Chemistry" encompasses a series of high-pressure reactions involving acetylene, including vinylation.[1] The vinylation of alcohols and amines with acetylene in the presence of a strong base is a cornerstone of this field and represents the most probable route for the initial synthesis of compounds like 3-(vinyloxy)propan-1-amine.[2]

The general reaction involves the nucleophilic addition of an alcohol or amine to the acetylene triple bond, typically catalyzed by an alkali metal hydroxide or alkoxide. This process, known as Reppe vinylation, opened up access to a wide variety of vinyl monomers.[3] Given that 3-amino-1-propanol was a known compound, its vinylation using Reppe's methods would have been a logical step for chemists exploring the scope of these reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-(vinyloxy)propan-1-amine is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[4]

| Property | Value | Source |

| CAS Number | 66415-55-2 | |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| IUPAC Name | 3-(ethenyloxy)propan-1-amine | |

| Synonyms | Aminopropyl vinyl ether, 3-(vinyloxy)propylamine | [4] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 76 °C (lit.) | [5] |

| Density | 0.89 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.445 (lit.) | [5] |

Plausible Synthetic Routes and Experimental Protocols

While the specific first synthesis is not documented, two primary methods are highly plausible for the preparation of 3-(vinyloxy)propan-1-amine: the Reppe vinylation of 3-amino-1-propanol and palladium-catalyzed transvinylation.

Reppe Vinylation of 3-Amino-1-propanol with Acetylene

This classic method would involve the direct reaction of 3-amino-1-propanol with acetylene under basic conditions. The alcohol moiety is more acidic than the amine and would preferentially be vinylated.

Caution: This reaction involves high-pressure acetylene and should only be performed by trained personnel in a specialized high-pressure laboratory.

-

Reactor Preparation: A high-pressure autoclave ("Reppe glass" or similar stainless steel reactor) is charged with 3-amino-1-propanol (1 mole) and a catalytic amount of potassium hydroxide (0.05 moles).[1]

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

-

Pressurization and Heating: The reactor is pressurized with acetylene to 10-20 atm and heated to 120-150 °C.

-

Reaction: The reaction mixture is stirred at temperature and pressure for several hours. The progress of the reaction can be monitored by the uptake of acetylene.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess acetylene is carefully vented.

-

Work-up and Purification: The reaction mixture is neutralized with a weak acid (e.g., acetic acid) and filtered to remove the catalyst. The crude product is then purified by fractional distillation under reduced pressure to yield 3-(vinyloxy)propan-1-amine.

References

An In-depth Technical Guide to the Safe Handling of 3-(Vinyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 3-(Vinyloxy)propan-1-amine (CAS No. 66415-55-2). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from available safety data sheets, chemical databases, and established protocols for similar hazardous materials. Professionals handling this substance must exercise caution and adhere to rigorous safety standards.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| CAS Number | 66415-55-2 | Sigma-Aldrich |

| Appearance | Liquid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Note: The lack of experimentally verified data necessitates a cautious approach. All handling procedures should be based on the known hazards of corrosive aliphatic amines and flammable vinyl ethers.

Hazard Identification and Classification

3-(Vinyloxy)propan-1-amine is classified as a hazardous substance. The following table outlines its primary hazard classifications.

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapour[2] |

| Acute toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[2] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[2] |

| Skin sensitization | H317: May cause an allergic skin reaction[2] |

Experimental Protocols for Safety Assessment

While specific experimental results for 3-(Vinyloxy)propan-1-amine are not widely published, the following are detailed methodologies for key safety experiments that would be conducted to determine its hazard profile. These are based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted overnight prior to dosing, with access to water.

-

Dose Preparation: The test substance is prepared to the appropriate concentration. For 3-(Vinyloxy)propan-1-amine, an aqueous solution would be considered if soluble; otherwise, a suitable, non-toxic vehicle would be used.

-

Administration: A single dose is administered to the animals by gavage. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Corrosion/Irritation - In Vitro Reconstructed Human Epidermis (RHE) Test (Adapted from OECD Guideline 431)

Objective: To determine the potential of a substance to cause skin corrosion.

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RHE) model is used.

-

Preparation: The RHE tissues are pre-incubated in a sterile, defined medium.

-

Application of Test Substance: A small volume of 3-(Vinyloxy)propan-1-amine is applied topically to the surface of the RHE tissue.

-

Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan salt, which is then extracted.

-

Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. The percentage of viable cells is calculated relative to negative controls. A substance is identified as corrosive if the cell viability falls below a certain threshold.

Flash Point Determination - Pensky-Martens Closed Cup Method (Adapted from ASTM D93)

Objective: To determine the flash point of a volatile material.

Methodology:

-

Apparatus: A Pensky-Martens closed cup tester is used.

-

Sample Preparation: The test cup is filled with the sample of 3-(Vinyloxy)propan-1-amine to a specified level.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Safe Handling and Storage

Given its hazardous nature, strict protocols must be followed when handling and storing 3-(Vinyloxy)propan-1-amine.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A chemical-resistant laboratory coat, apron, and full-length pants.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Store in a dark place, as recommended for some vinyl ethers to prevent polymerization. Recommended storage temperature is 2-8°C.

-

Store away from incompatible materials.

Incompatible Materials

While a specific chemical compatibility chart for 3-(Vinyloxy)propan-1-amine is not available, based on its chemical structure (amine and vinyl ether groups), the following should be avoided:

-

Strong Oxidizing Agents: Can cause violent reactions.

-

Acids: Reacts exothermically with acids.

-

Isocyanates and Halogenated Organics: Amines can react vigorously with these compounds.

-

Sources of Free Radicals: Vinyl ethers can undergo hazardous polymerization initiated by free radicals.

Emergency Procedures

Spills

-